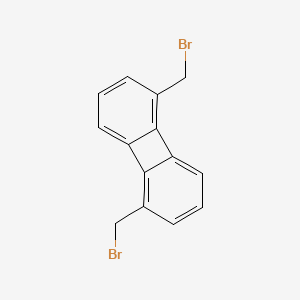
1,5-Bis(bromomethyl)biphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(bromomethyl)biphenylene: is an organic compound characterized by the presence of two bromomethyl groups attached to a biphenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Bis(bromomethyl)biphenylene can be synthesized through a multi-step process involving the bromination of biphenylene derivatives. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction typically proceeds via a free radical mechanism, where the bromine atoms are introduced at the benzylic positions of the biphenylene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Bis(bromomethyl)biphenylene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles. The reaction typically requires elevated temperatures and polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products:
Nucleophilic Substitution: Hydroxymethyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(bromomethyl)biphenylene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s reactivity could be explored for drug development or biochemical studies.
Wirkmechanismus
The mechanism of action of 1,5-Bis(bromomethyl)biphenylene primarily involves its reactivity at the benzylic positions. The bromomethyl groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, due to the resonance stabilization provided by the biphenylene ring . This stabilization facilitates the formation of reactive intermediates, which can then undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(bromomethyl)benzene
- 1,3-Bis(bromomethyl)benzene
- 4,4’-Bis(bromomethyl)biphenyl
Comparison: 1,5-Bis(bromomethyl)biphenylene is unique due to its biphenylene core, which provides additional resonance stabilization compared to simple benzene derivatives. This stabilization can influence the compound’s reactivity and the types of reactions it undergoes. Additionally, the spatial arrangement of the bromomethyl groups in this compound can lead to different reaction pathways and products compared to its analogs .
Eigenschaften
CAS-Nummer |
104642-24-2 |
|---|---|
Molekularformel |
C14H10Br2 |
Molekulargewicht |
338.04 g/mol |
IUPAC-Name |
1,5-bis(bromomethyl)biphenylene |
InChI |
InChI=1S/C14H10Br2/c15-7-9-3-1-5-11-13(9)12-6-2-4-10(8-16)14(11)12/h1-6H,7-8H2 |
InChI-Schlüssel |
YUNZTXWJYSAFCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C3=C(C=CC=C23)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



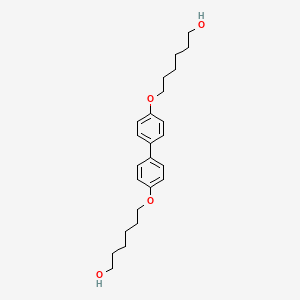



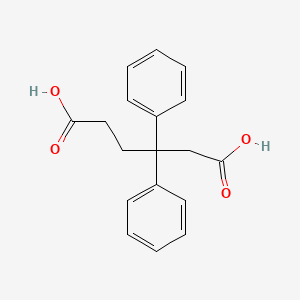

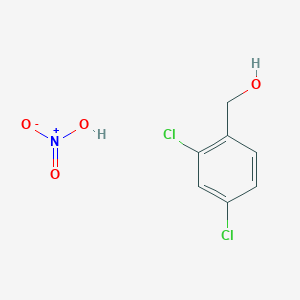
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
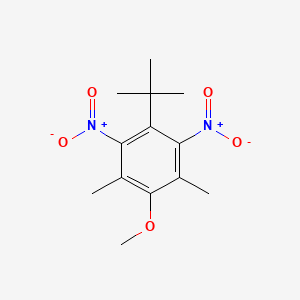
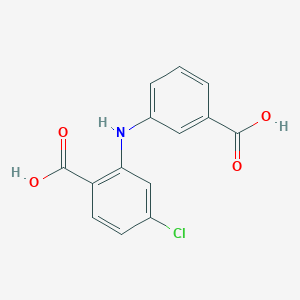

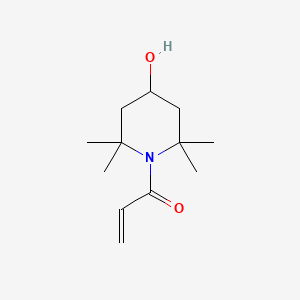
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
